molecular formula C23H26N2OS B3278712 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 681273-45-0

2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B3278712
CAS No.: 681273-45-0
M. Wt: 378.5 g/mol
InChI Key: PVDZCFFOXLWYBW-UHFFFAOYSA-N
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Description

2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a piperidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole is then functionalized with a benzyl group and further reacted with a thiol to introduce the sulfanyl group. The final step involves the coupling of the indole derivative with 4-methylpiperidine under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include other indole derivatives with varying substituents on the indole ring or different functional groups attached to the piperidine ring. Examples include:

These compounds share structural similarities but may exhibit different biological activities and properties due to variations in their functional groups and overall molecular architecture.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c1-18-11-13-24(14-12-18)23(26)17-27-22-16-25(15-19-7-3-2-4-8-19)21-10-6-5-9-20(21)22/h2-10,16,18H,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDZCFFOXLWYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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